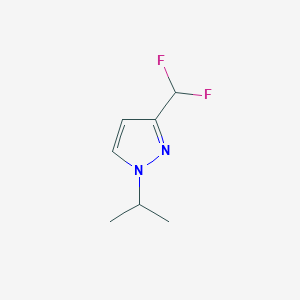

3-(difluoromethyl)-1-isopropyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(difluoromethyl)-1-isopropyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The presence of the difluoromethyl and isopropyl groups in this compound makes it unique and potentially useful in various applications, including pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole can be achieved through various methods. One common approach involves the reaction of difluoroacetic acid with isopropyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(difluoromethyl)-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The difluoromethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

3-(Difluoromethyl)-1-isopropyl-1H-pyrazole derivatives have shown significant antimicrobial properties, particularly against drug-resistant bacteria. For example, studies have reported that certain pyrazole derivatives exhibit potent growth inhibition against Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . The presence of the difluoromethyl group enhances the pharmacodynamics of these compounds, making them promising candidates for new antibiotic development.

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives can inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. Compounds similar to this compound demonstrated significant anti-inflammatory effects with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

Case Study: Drug Development

In a study focused on synthesizing novel pyrazole derivatives, researchers found that modifications to the pyrazole ring significantly impacted biological activity. For instance, compounds with specific substituents exhibited enhanced antibacterial activity against resistant strains, highlighting the importance of structural diversity in drug design .

Agricultural Applications

Pesticide Development

this compound serves as a crucial intermediate in the synthesis of several fungicides, including Isopyrazam and Sedaxane. These fungicides are effective against various phytopathogenic fungi and are designed to have low toxicity while maintaining high efficacy . The compound's ability to form stable complexes with biological targets makes it an attractive option for developing new agrochemicals.

Table: Pesticides Derived from Pyrazole Compounds

| Compound Name | Active Ingredient | Target Organism | Application Type |

|---|---|---|---|

| Isopyrazam | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Fungal pathogens | Fungicide |

| Sedaxane | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Fungal pathogens | Fungicide |

Material Science

Synthesis of Fluorinated Compounds

The unique fluorinated structure of this compound allows it to be utilized in synthesizing various fluorinated materials. These materials are essential in developing advanced coatings and polymers due to their enhanced chemical stability and resistance to degradation .

Case Study: Fluorinated Polymer Development

A recent study explored the use of difluoromethyl-substituted pyrazoles in creating fluorinated polymers. These polymers exhibited superior thermal stability and mechanical properties compared to their non-fluorinated counterparts, making them suitable for high-performance applications in electronics and aerospace .

Wirkmechanismus

The mechanism of action of 3-(difluoromethyl)-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, it inhibits the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(difluoromethyl)-1-methyl-1H-pyrazole: Similar in structure but with a methyl group instead of an isopropyl group.

3-(difluoromethyl)-1-ethyl-1H-pyrazole: Contains an ethyl group instead of an isopropyl group.

Uniqueness

3-(difluoromethyl)-1-isopropyl-1H-pyrazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its effectiveness and applications compared to similar compounds .

Biologische Aktivität

3-(Difluoromethyl)-1-isopropyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This compound's unique structural features contribute to its reactivity and interaction with various biological targets, making it a candidate for further research.

- Molecular Formula: C7H8F2N2

- Molecular Weight: Approximately 162.15 g/mol

- Structure: The presence of difluoromethyl and isopropyl groups enhances its lipophilicity and biological activity, which is critical for its pharmacological applications.

Antifungal Activity

Research has shown that compounds similar to this compound exhibit significant antifungal properties. A study involving synthesized pyrazole derivatives indicated that certain compounds demonstrated moderate to excellent antifungal activity against various phytopathogenic fungi. For instance, one derivative exhibited higher antifungal activity than the commercial fungicide boscalid, suggesting the potential for developing new antifungal agents based on pyrazole structures .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely documented. A review highlighted that several synthesized pyrazoles displayed notable inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, certain derivatives showed IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory properties . The structure-activity relationship (SAR) studies suggest that modifications in the substituents significantly influence the anti-inflammatory potency of these compounds.

Anticancer Properties

Pyrazoles have also been investigated for their anticancer activities. In vitro studies have demonstrated that some pyrazole derivatives can inhibit cancer cell proliferation, particularly in breast cancer cell lines. For instance, compounds containing specific halogen substituents exhibited enhanced cytotoxic effects when tested against MCF-7 and MDA-MB-231 cells, with some showing a synergistic effect when combined with established chemotherapy agents like doxorubicin .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with specific enzymes or receptors involved in inflammation and cancer progression. Molecular docking studies have suggested potential binding interactions with target proteins, which could elucidate its pharmacological profile further .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Table 2: Structure-Activity Relationship (SAR) Insights

| Substituent Type | Effect on Activity |

|---|---|

| Halogens | Increased cytotoxicity |

| Lipophilic groups | Enhanced bioavailability |

| Electron-withdrawing groups | Improved enzyme inhibition |

Case Study 1: Antifungal Efficacy

In a detailed study on the antifungal activity of pyrazole derivatives, researchers synthesized a series of compounds and evaluated their effectiveness against seven phytopathogenic fungi using mycelial growth inhibition assays. The results indicated that specific derivatives not only inhibited fungal growth but did so more effectively than traditional fungicides, suggesting their potential application in agricultural settings .

Case Study 2: Anti-inflammatory Mechanism

Another significant study focused on the anti-inflammatory properties of newly synthesized pyrazoles. The compounds were tested for their ability to inhibit COX enzymes, which play a vital role in the inflammatory process. The findings revealed that certain derivatives exhibited superior selectivity and potency compared to existing anti-inflammatory drugs, highlighting their therapeutic potential .

Eigenschaften

IUPAC Name |

3-(difluoromethyl)-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N2/c1-5(2)11-4-3-6(10-11)7(8)9/h3-5,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENOORGDFOUSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.